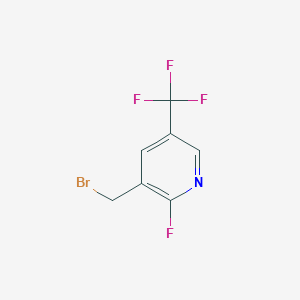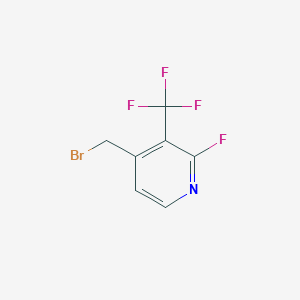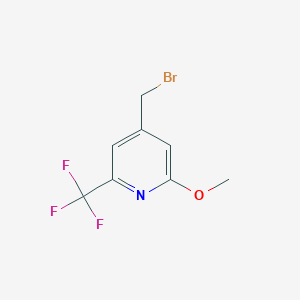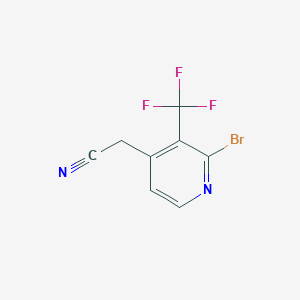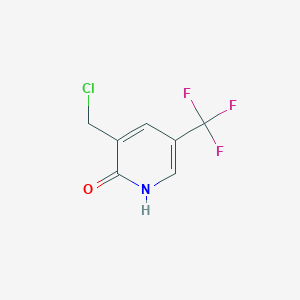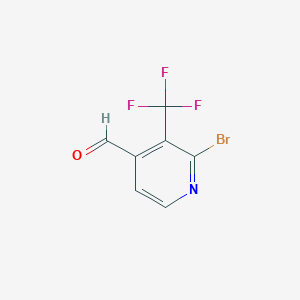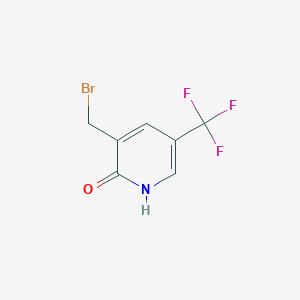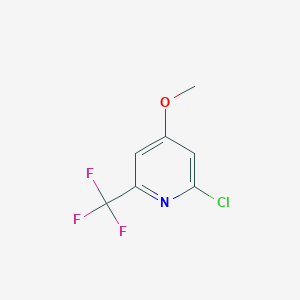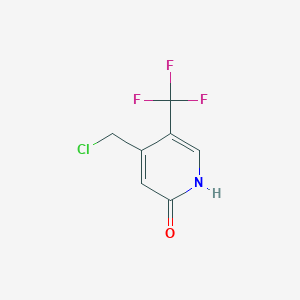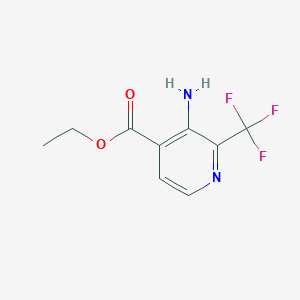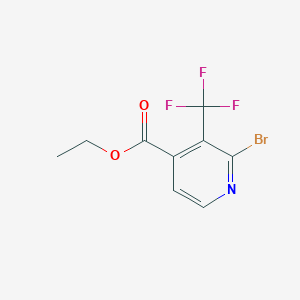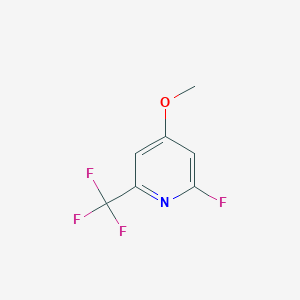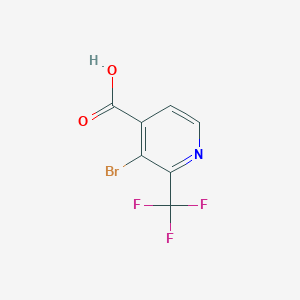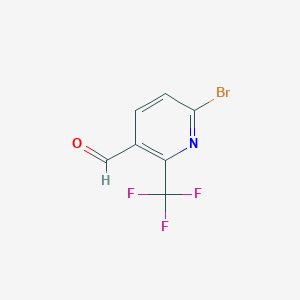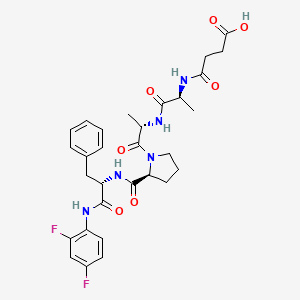
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
Descripción general
Descripción
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (SAPF2F) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid alanine and is composed of two fluorine atoms attached to an aniline group. SAPF2F has been studied for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Enzyme Research and Characterization
Protease Inhibition Studies
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide has been used in the development and evaluation of protease inhibitors. Studies have synthesized analogs like MeO-Suc-Ala-Ala-Pro-boro-Phe-OH as potent inhibitors for serine proteases such as chymotrypsin and cathepsin G, with insights into their inhibition mechanisms and kinetics (Kettner & Shenvi, 1984).
Medical and Pharmacological Research
In the medical field, derivatives of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide have been used to study the interaction of specific inhibitors with cellular models. For example, the interaction of potato-derived chymotrypsin inhibitor with C3H/10T1/2 cells was examined using substrates including Suc-Ala-Ala-Pro-Phe-MCA, revealing potential mechanisms in cancer suppression (Billings et al., 1991).
Biochemical Assays
This compound has been instrumental in developing assays like micellar electrokinetic chromatography (MEKC) for analyzing proteolytic activities, differentiating between enzymes like Pseudomonas aeruginosa elastase and human leukocyte elastase using substrates like Suc-Ala-Ala-Pro-Phe-NA (Viglio et al., 1999).
Direcciones Futuras
: Cellmano - Suc-AAPF-2,4-difluoroanilide : TG Peptide - Suc-AAPF-2,4-difluoroanilide : VWR - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : Biosynth - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : [ChemDirect - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide](https://www.chemdirect.com/p/ChemD-5644-32730-50MG-1x50-Milligram-381164-12-1/suc-ala-ala-pro-phe-24-difluoroanilide-1x50-milligram-776085?utm
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNHTYFOGEBHQ-MQQADFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



